![molecular formula C8H7IO3 B1393294 Methyl 3-hydroxy-5-iodobenzoate CAS No. 50765-22-5](/img/structure/B1393294.png)
Methyl 3-hydroxy-5-iodobenzoate
Overview
Description
“Methyl 3-hydroxy-5-iodobenzoate” is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-5-iodobenzoate” is1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
. This indicates the specific arrangement of atoms in the molecule. The compound has a covalently-bonded unit count of 1 . Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-5-iodobenzoate” has a molecular weight of 278.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 277.94399 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Methyl 3-hydroxy-5-iodobenzoate: A Comprehensive Analysis
Synthesis and Chemical Reactions: Methyl 3-hydroxy-5-iodobenzoate is involved in the difluoromethylation process, a key step in the production of certain pharmaceutical compounds. This process is crucial for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties.
Pharmaceuticals: Due to its unique properties, this compound is valuable in pharmaceutical research, particularly in the synthesis of complex molecules that may have medicinal properties. It can serve as a building block for creating new drugs.
Organic Synthesis: In organic chemistry, Methyl 3-hydroxy-5-iodobenzoate is used as a reagent or intermediate in various synthetic pathways. Its iodine and hydroxyl groups make it a versatile compound for forming carbon-carbon and carbon-oxygen bonds.
Material Science: Scientists in material science may explore the use of Methyl 3-hydroxy-5-iodobenzoate in developing new materials with specific desired properties, such as increased durability or conductivity .
Analytical Chemistry: This compound could be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, ensuring accurate measurement of other substances .
Chromatography: In chromatography, Methyl 3-hydroxy-5-iodobenzoate might be used as a component in the mobile phase or as an analyte in method development studies to separate and analyze complex mixtures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBUMACMQHDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681007 | |
Record name | Methyl 3-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-iodobenzoate | |
CAS RN |
50765-22-5 | |
Record name | Methyl 3-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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